Methyl (E)-3-(4-methoxypyridin-3-yl)acrylate
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Overview
Description
3-(4-Methoxy-pyridin-3-yl)-acrylic acid methyl ester is an organic compound with the molecular formula C10H11NO3 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-pyridin-3-yl)-acrylic acid methyl ester typically involves the esterification of 3-(4-Methoxy-pyridin-3-yl)-acrylic acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, and methanol. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of 3-(4-Methoxy-pyridin-3-yl)-acrylic acid methyl ester can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-(4-Methoxy-pyridin-3-yl)-acrylic acid methyl ester can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: This compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-Methoxy-pyridin-3-yl)-acrylic acid or 3-(4-Methoxy-pyridin-3-yl)-acetaldehyde.
Reduction: Formation of 3-(4-Methoxy-pyridin-3-yl)-propanol or 3-(4-Methoxy-pyridin-3-yl)-propylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Methoxy-pyridin-3-yl)-acrylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-pyridin-3-yl)-acrylic acid methyl ester involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxy-pyridin-3-yl)-propionic acid methyl ester
- 2-(4-Methoxy-pyridin-3-yl)-ethylamine
Comparison
3-(4-Methoxy-pyridin-3-yl)-acrylic acid methyl ester is unique due to its acrylic acid ester moiety, which imparts different chemical reactivity compared to similar compounds like 3-(4-Methoxy-pyridin-3-yl)-propionic acid methyl ester and 2-(4-Methoxy-pyridin-3-yl)-ethylamine. This uniqueness makes it valuable for specific applications in synthetic chemistry and biological research.
Properties
IUPAC Name |
methyl (E)-3-(4-methoxypyridin-3-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-9-5-6-11-7-8(9)3-4-10(12)14-2/h3-7H,1-2H3/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHOCTIYLOHZOX-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)C=CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=NC=C1)/C=C/C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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